Proven Intermediate for FDA-Approved Drug Indiplon: Validated Synthetic Utility
This compound is a documented intermediate in the synthesis of indiplon (CAS 325715-02-4), an FDA-approved non-benzodiazepine hypnotic sedative developed by Neurocrine Biosciences and Pfizer [1]. In contrast, the phenyl analog (3-amino-1H-pyrazol-4-yl)(phenyl)methanone (CAS 931114-31-7) lacks such a validated downstream path to an approved drug entity. The established synthetic route from 2-acetylthiophene through this intermediate to indiplon has been optimized to achieve an overall yield of 24.8% using ethanol/water mixed solvent conditions .
| Evidence Dimension | Validated intermediate for FDA-approved drug |
|---|---|
| Target Compound Data | Validated intermediate for indiplon synthesis; overall process yield 24.8% |
| Comparator Or Baseline | Phenyl analog (CAS 931114-31-7): No validated drug intermediate role |
| Quantified Difference | Qualitative: Validated vs. unvalidated drug intermediate status |
| Conditions | Synthetic route: 2-acetylthiophene + DMFDMA → condensation → cyclization → N-methylation; ethanol/water solvent system |
Why This Matters
Procurement of this specific intermediate de-risks process development when scaling indiplon or related pyrazolo[1,5-a]pyrimidine analogs, as the synthetic path is already established and documented in patent literature.
- [1] Baidu Baike. (2025). Indiplon (CAS 325715-02-4): Synthesis and Intermediates. Baidu Encyclopedia. View Source
